molecular formula C19H14ClNO3 B2831303 1-(3-Chlorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874463-00-0

1-(3-Chlorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2831303
CAS No.: 874463-00-0
M. Wt: 339.78
InChI Key: NMBYFZASVPUALW-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound featuring a unique structure that combines a chromeno-pyrrole core with chlorophenyl and dimethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions One common method starts with the preparation of the chromeno-pyrrole core through a cyclization reactionThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as palladium or platinum may be employed to facilitate specific steps in the synthesis, and advanced purification methods like column chromatography or recrystallization are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted chromeno-pyrrole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-(3-Chlorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(3-Chlorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent reactions.

Comparison with Similar Compounds

    1-(3-Chlorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: shares structural similarities with other chromeno-pyrrole derivatives, such as:

Uniqueness: The presence of the 3-chlorophenyl group in this compound imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from other similar compounds, which may have different substituents affecting their overall behavior and applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-2,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO3/c1-10-6-7-14-13(8-10)17(22)15-16(11-4-3-5-12(20)9-11)21(2)19(23)18(15)24-14/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBYFZASVPUALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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